1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Overview
Description
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, also known as PPOP, is a chemical compound with the molecular formula C14H20ClNO2 . It is a white crystalline solid.
Molecular Structure Analysis
The molecular structure of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is represented by the formula C14H20ClNO2 .Scientific Research Applications
Inhibition of Blood Platelet Aggregation
- Grisar et al. (1976) identified a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride that inhibits ADP-induced aggregation of blood platelets. The compound was selected from a series of similar compounds and showed potential for antiplatelet aggregation both in vitro and ex vivo in guinea pigs (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Antibacterial Activity
- A study by Merugu, Ramesh, and Sreenivasulu (2010) synthesized a compound including 1-(4-(piperidin-1-yl) phenyl) ethanone through microwave irradiation. The compound exhibited antibacterial properties, showing potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Antitumor Activity
- A compound synthesized using 1-(4-(piperidin-1-yl) phenyl) ethanone demonstrated antimicrobial activity, suggesting its use in combating bacterial infections. Additionally, compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride have been studied for their potential anticancer activities, particularly against breast cancer cells (Wanjari, 2020).
Electrochemical Synthesis
- Nematollahi and Amani (2011) researched the electrochemical oxidation of a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride. This study highlights the potential for developing environmentally friendly synthetic methods for similar compounds (Nematollahi & Amani, 2011).
Synthesis and Antipsychotic Evaluation
- Bhosale et al. (2014) explored the synthesis of compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride for potential antipsychotic activity. The study included pharmacological evaluation and computational studies, indicating its relevance in neuroscience and mental health research (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Anti-Inflammatory Activity
- Singh et al. (2020) examined phenyl dimer compounds, including those structurally related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, for anti-inflammatory activities. The compounds showed varying degrees of effectiveness in inhibiting inflammation (Singh, Dowarah, Tewari, & Geiger, 2020).
properties
IUPAC Name |
1-(4-piperidin-3-yloxyphenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWVXBHIHMPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.